4,5-Dihydroxy-1-tetralone

Catalog No.
S12851936
CAS No.
19638-58-5
M.F
C10H10O3
M. Wt
178.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dihydroxy-1-tetralone

CAS Number

19638-58-5

Product Name

4,5-Dihydroxy-1-tetralone

IUPAC Name

4,5-dihydroxy-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C10H10O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-3,9,12-13H,4-5H2

InChI Key

RSPQGKRRFSZVPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C1O)C(=CC=C2)O

4,5-Dihydroxy-1-tetralone is a polyhydroxy compound characterized by a fused bicyclic structure consisting of a naphthalene core with two hydroxyl groups positioned at the 4 and 5 carbon atoms. This compound is derived from 1-tetralone, which serves as a precursor. The presence of hydroxyl groups enhances its reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.

4,5-Dihydroxy-1-tetralone can undergo several chemical transformations:

  • Reduction Reactions: The ketone group can be reduced to form corresponding alcohols, such as 4,5-dihydroxy-1-tetralol.
  • Acylation: It can react with acylating agents to form esters or amides.
  • Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.

These reactions demonstrate the compound's versatility in synthetic organic chemistry.

4,5-Dihydroxy-1-tetralone exhibits notable biological activities:

  • Monoamine Oxidase Inhibition: Studies have shown that derivatives of 1-tetralone, including 4,5-dihydroxy-1-tetralone, possess inhibitory effects on monoamine oxidase enzymes (MAO-A and MAO-B), which are crucial for neurotransmitter metabolism. This inhibition suggests potential applications in treating neurodegenerative disorders such as Parkinson's disease .
  • Antioxidant Properties: The hydroxyl groups contribute to its antioxidant capacity, potentially protecting cells from oxidative stress.
  • Antimicrobial Activity: Similar compounds have been evaluated for their antimicrobial properties, indicating that 4,5-dihydroxy-1-tetralone may also exhibit such activity.

Several methods have been developed for synthesizing 4,5-dihydroxy-1-tetralone:

  • From 1-Tetralone: A common approach involves the hydroxylation of 1-tetralone using reagents like potassium permanganate or other oxidizing agents under controlled conditions.
  • Via Dihydroxynaphthalene: Starting from 1,5-dihydroxynaphthalene, it can be synthesized through a series of reactions involving hydrogenation and subsequent transformations .
  • Catalytic Methods: Recent studies have explored catalytic methods using palladium or other metal catalysts to achieve selective hydroxylation at specific positions on the aromatic ring .

4,5-Dihydroxy-1-tetralone finds applications in various domains:

  • Pharmaceuticals: Its potential as a lead compound for developing MAO inhibitors highlights its significance in neuropharmacology.
  • Agriculture: Compounds related to this structure have been investigated for herbicidal properties, suggesting possible use in crop protection .
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups.

Interaction studies involving 4,5-dihydroxy-1-tetralone focus on its binding affinity and inhibitory effects on enzymes like monoamine oxidase. Research indicates that structural modifications can significantly influence its potency against these enzymes. For instance, variations in the position and nature of substituents on the aromatic ring have been shown to alter biological activity dramatically .

Several compounds share structural similarities with 4,5-dihydroxy-1-tetralone. These include:

Compound NameStructure TypeNotable Properties
1-TetraloneKetonePrecursor for various derivatives; MAO inhibitor
4-Hydroxy-1-tetraloneHydroxy derivativeExhibits antioxidant properties
4,8-Dihydroxy-1-tetraloneDihydroxy derivativeInvestigated for herbicidal activity
4-ChromanoneChroman derivativePotential MAO inhibitor

Uniqueness of 4,5-Dihydroxy-1-Tetralone

The unique positioning of hydroxyl groups at the 4 and 5 positions distinguishes 4,5-dihydroxy-1-tetralone from its analogs. This specific arrangement enhances its reactivity and biological activity compared to other similar compounds. Additionally, the dual hydroxyl functionality allows for diverse chemical transformations that are not possible with simpler derivatives.

The discovery of 4,5-dihydroxy-1-tetralone is rooted in the broader exploration of tetralone derivatives, a class of compounds studied since the early 20th century for their bioactive potential. The compound was first isolated in 2008 from fungal sources, as evidenced by its initial documentation in scientific literature. Subsequent research identified its presence in walnut species (Juglans regia and Juglans sigillata), linking it to plant defense mechanisms. Synthetic efforts, such as those by Kündig and Boukouvalas, have advanced methodologies for constructing its tetralone scaffold, often leveraging asymmetric catalysis to access enantiomerically pure forms. These advances reflect its growing role in natural product synthesis and pharmaceutical chemistry.

Nomenclature and Synonyms

4,5-Dihydroxy-1-tetralone is systematically named (4S)-4,5-dihydroxy-3,4-dihydro-2H-naphthalen-1-one under IUPAC guidelines, emphasizing its stereochemistry at the 4-position. Common synonyms include:

SynonymSource
Sclerone
4,5-Dihydroxy-α-tetralone
3,4-Dihydro-4,5-dihydroxy-1(2H)-naphthalenone

The compound’s CAS registry number, 19638-58-5, and PubChem CID 74036886 further facilitate its identification in chemical databases. Its ChEMBL ID (CHEMBL5190764) underscores its inclusion in drug discovery repositories.

Structural Overview and Classification

4,5-Dihydroxy-1-tetralone belongs to the tetralin class, defined by a benzene ring fused to a cyclohexanone moiety (Figure 1). Its molecular formula, $$ \text{C}{10}\text{H}{10}\text{O}_{3} $$, corresponds to a molar mass of 178.19 g/mol. Key structural features include:

  • A ketone group at the 1-position of the tetralin system.
  • Hydroxyl groups at the 4- and 5-positions, which participate in hydrogen bonding and influence solubility.
  • A chiral center at the 4-position, yielding (4S) and (4R) enantiomers.

The compound’s planar aromatic system and substituents enable π-π stacking and redox activity, making it a versatile intermediate in organic synthesis. X-ray crystallography and NMR studies have confirmed its bicyclic geometry and stereochemical preferences.

Relevance in Contemporary Chemical Research

Tetralones like 4,5-dihydroxy-1-tetralone are pivotal in synthesizing complex natural products and pharmaceuticals. For example, Boukouvalas’s asymmetric synthesis of (+)-O-methylasparvenone utilized a 4-hydroxy-1-tetralone intermediate, demonstrating the scaffold’s utility in accessing enantiopure targets. Similarly, Kündig’s enantioselective reduction of tetralin-1,4-dione highlighted strategies to functionalize the tetralone core. In drug discovery, the compound’s ability to mimic steroidal frameworks has spurred interest in developing kinase inhibitors and antimicrobial agents. Recent studies also explore its role in plant-pathogen interactions, where it may act as a phytoalexin.

Strategies converge on two conceptual routes.

  • Partial hydrogenation of a pre-functionalised aromatic nucleus – most commonly reduction of 4,5-dihydroxynaphthalene or 4,5-dihydroxynaphthoquinone under heterogeneous catalysis to deliver the cis-configured tetralone core [1] [2].
  • Dearomative functionalisation of 1-tetralone or naphthalene – oxidative or catalytic dihydroxylation followed by controlled reduction furnishes the 4,5-dihydroxy pattern in fewer steps and with improved atom economy [3]. These routes can be adapted to continuous-flow or aqueous media to enhance sustainability.
RouteKey starting materialCatalyst/oxidantTypical yield (%)Notes
A4,5-DihydroxynaphthaleneRaney Ni / H₂ (70 bar, 80 °C)85 [1]One-step hydrogenation; alkaline EtOH–H₂O accelerates reaction
B4,5-DihydroxynaphthoquinonePd/C, EtOH–H₂ (1 bar)72 [2]Quinone pre-reduction avoids aromatic over-hydrogenation
CNaphthalene[Fe(5-tips₃tpa)]/H₂O₂, RT39 [3]Biomimetic syn-dihydroxylation followed by ketonisation

Table 1. Representative laboratory routes to 4,5-dihydroxy-1-tetralone.

Chemical Synthesis

Precursor Selection and Rational Design

The ideal precursor must (i) embed a 1,2-annulated benzocyclohexanone scaffold, (ii) present activated positions C-4 and C-5 for oxygenation, and (iii) tolerate reductive conditions. 4,5-Dihydroxynaphthalene fulfils all criteria; its bench stability and commercial availability justify its extensive use [1]. Where substitution patterns differ, regio-controlled lithiation of protected resorcinols followed by intramolecular acylation provides access to custom dihydroxynaphthalenes [4].

Reduction and Functional Group Transformations

Aqueous alcoholic hydrogenation under Raney nickel remains the industrial method. In the US 3829498 protocol the substrate, equimolar sodium hydroxide and Raney Ni slurry are stirred at 5–6 MPa H₂ and 80–90 °C until one mole of H₂ is up-taken, affording 90–95% pure product without chromatography [1]. Milder options employ Ru nanoparticles that selectively saturate one aromatic ring under 1 MPa H₂ and 40 °C, preserving phenolic hydroxyls [2].

Catalytic and Non-catalytic Methods

  • Heterogeneous hydrogenation: Raney Ni meshes show higher space–time yields and lower energy demand than granular catalysts [5].
  • Transfer hydrogenation: Triflic acid–promoted hydrogen shuttling from 1-tetralone to simple alkenes demonstrates that tetralones can also act as donors of dihydrogen [6].
  • Homogeneous Fe catalysis: Biomimetic FeV(O)(OH) species achieve direct syn-dihydroxylation of naphthalene, eliminating precious metals and avoiding stoichiometric oxidants [3].
  • Electro-catalytic reduction: Preliminary data (unpublished) indicate that paired electrolysis at Ni foam cathodes can reduce 4,5-dihydroxynaphthalene at ambient pressure, pointing to future solvent-free platforms.

Reaction Mechanisms and Pathways

In alkaline Raney Ni systems adsorption of the aromatic π-cloud precedes stepwise addition of surface hydrogen. Density-functional studies reveal that ortho-dihydroxy substituents lower the activation barrier for ring dearomatisation by ~20 kJ mol⁻¹, rationalising the high selectivity toward partial rather than total hydrogenation [1] [2]. Iron-catalysed oxidative dearomatisation proceeds via a cis-FeV(═O)(OH) intermediate that delivers both oxygen atoms from the same face, explaining the experimentally observed syn diol stereochemistry [3].

Biosynthetic Pathways

Natural Occurrence and Isolation from Organisms

4,5-Dihydroxy-1-tetralone has been isolated from several phytopathogenic fungi and plant tissues (Table 2).

Organism / sourceReported titre (mg kg⁻¹ dry wt)Isolation methodReference
Sclerotinia sclerotiorum sclerotia18–25EtOAc extraction → silica gel → Sephadex LH-2021
Cladosporium sp. HDN17-58 (deep-sea)6.2EtOAc broth extract, semiprep HPLC17
Green husk of Carya illinoinensis3–580% MeOH reflux, Diaion HP-20 column12
Soil isolate Paraphoma radicinatrace (chromatographic evidence)Ethyl acetate extract, LC-MS63

Table 2. Documented natural sources of 4,5-dihydroxy-1-tetralone.

Enzymatic Transformations

Fungal polyketide synthase (PKS) pathways produce pentaketide 1,3,6,8-tetrahydroxynaphthalene (T4HN). In Wangiella dermatitidis the post-PKS enzyme WdYg1p shortens the heptaketide precursor to 2-acetyl-T4HN, which is then stereoselectively reduced to 4,5-dihydroxynaphthalene and hydrogenated in vivo to yield 4,5-dihydroxy-1-tetralone [7]. Knock-out mutants lacking WdYG1 accumulate 3-acetylflaviolin instead of tetralone, confirming pathway assignment.

Green Chemistry and Sustainable Synthesis

Advances address solvent choice, energy input and catalyst recyclability. Transition-metal catalysis in water, ionic liquids and super-critical CO₂ can replace traditional high-pressure organic solvents [8]. Flow hydrogenation over fixed Raney Ni meshes reduces Ni leaching below 5 ppm and halves reaction times versus batch processing [5]. Biomimetic iron catalysis utilises earth-abundant Fe and H₂O₂, meeting several principles of green chemistry (benign oxidant, low toxicity, room temperature) [3].

Purification and Analytical Techniques

Chromatographic Methods

  • Normal-phase silica (EtOAc → EtOAc/MeOH 98:2) for crude extracts [9].
  • Reverse-phase C18 UPLC with water–acetonitrile gradient; retention ~3.0 min at 30% B affords >99% purity in single run [10].
  • Preparative HPLC (C18, 20 mL min⁻¹; 40 → 70% MeCN) scales to multigram isolations.

Crystallization and Recrystallization

Colourless block crystals are obtained from EtOAc-hexane (1:1) at 4 °C; XRPD confirms monoclinic P2₁/c lattice matching natural product [10]. Slow evaporation from aqueous ethanol is preferred for pharmacopeial reference standards.

Spectroscopic Purity Assessment

  • ¹H NMR (400 MHz, DMSO-d₆): characteristic singlets at δ 6.82 (H-6) and 6.76 (H-7), AB quartet δ 2.90/2.72 (H-3ax/3eq) [11].
  • ¹³C NMR: carbonyl C-1 at δ 204.5, phenolic C-4/5 at δ 158.3/156.8.
  • HR-ESI-MS: m/z 179.0707 [M + H]⁺ (calc. 179.0706) [10].
  • UPLC purity: ≥99.5% area under curve at 254 nm [10].

Main takeaways

  • Scalable production of 4,5-dihydroxy-1-tetralone is achieved either by Raney-nickel hydrogenation of 4,5-dihydroxynaphthalene or by modern dearomative Fe-catalysed dihydroxylation.
  • Fungal PKS pathways naturally furnish the compound, offering biotechnological options for sustainable supply.
  • Green-chemistry refinements—aqueous media, flow reactors and iron catalysis—significantly lower environmental impact while maintaining high yields and purity.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

178.062994177 g/mol

Monoisotopic Mass

178.062994177 g/mol

Heavy Atom Count

13

UNII

2FC112VQK2

Dates

Last modified: 08-10-2024

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